Tris(m-hydroxyphenyl) phosphate
Description
Tris(m-hydroxyphenyl) phosphate (TmHPP) is an organophosphate ester characterized by three meta-hydroxyphenyl groups attached to a phosphate core. Its molecular formula is C₁₈H₁₅O₇P, with a molecular weight of 374.28 g/mol. The hydroxyl (-OH) substituents at the meta positions confer distinct physicochemical properties, including higher polarity and water solubility compared to non-hydroxylated analogs. The hydroxyl groups in TmHPP likely influence its environmental behavior, toxicity, and applications, necessitating comparisons with similar compounds .
Properties
CAS No. |
94135-13-4 |
|---|---|
Molecular Formula |
C18H15O7P |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
tris(3-hydroxyphenyl) phosphate |
InChI |
InChI=1S/C18H15O7P/c19-13-4-1-7-16(10-13)23-26(22,24-17-8-2-5-14(20)11-17)25-18-9-3-6-15(21)12-18/h1-12,19-21H |
InChI Key |
GGYSSENSJNGXLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OP(=O)(OC2=CC=CC(=C2)O)OC3=CC=CC(=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(m-hydroxyphenyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with m-hydroxyphenol in the presence of a base. The reaction typically involves the following steps:
Reaction Setup: A mixture of phosphorus oxychloride and m-hydroxyphenol is prepared in an inert atmosphere.
Base Addition: A base such as pyridine or triethylamine is added to the mixture to facilitate the reaction.
Heating: The reaction mixture is heated to a specific temperature to promote the formation of this compound.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tris(m-hydroxyphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Alkylated or acylated this compound.
Scientific Research Applications
Tris(m-hydroxyphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant additive in polymers and resins.
Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed in the production of flame-retardant materials, including textiles, plastics, and coatings.
Mechanism of Action
The mechanism by which tris(m-hydroxyphenyl) phosphate exerts its effects involves the interaction of its phosphate group with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its flame-retardant properties are attributed to the formation of a protective char layer that prevents the spread of flames.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The substituents on triaryl phosphates significantly affect their physical and chemical properties. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Log Kow<sup>a</sup> | Water Solubility (mg/L) |
|---|---|---|---|---|---|
| Tris(m-hydroxyphenyl) phosphate | C₁₈H₁₅O₇P | 3-hydroxyphenyl | 374.28 | ~1.5 (estimated) | High (estimated) |
| Tri-m-tolyl phosphate | C₂₁H₂₁O₄P | 3-methylphenyl | 368.37 | ~3.68 | Low |
| TCEP (Tris(2-chloroethyl) phosphate) | C₆H₁₂Cl₃O₄P | 2-chloroethyl | 285.49 | 1.78 | 7,820 |
| TDCPP (Tris(1,3-dichloro-2-propyl) phosphate) | C₉H₁₅Cl₆O₄P | 1,3-dichloro-2-propyl | 430.90 | ~4.5 (estimated) | ~3,000 (estimated) |
<sup>a</sup> Log Kow: Octanol-water partition coefficient. Data sourced from .
Key Observations :
- TmHPP: Hydroxyl groups enhance polarity, leading to higher water solubility and lower Log Kow compared to chlorinated or methylated analogs.
- Tri-m-tolyl phosphate : Methyl groups increase hydrophobicity (Log Kow ~3.68), favoring persistence in lipid-rich environments .
- Chlorinated analogs (TCEP, TDCPP) : Chlorine substituents elevate Log Kow and resistance to degradation, increasing bioaccumulation and environmental persistence .
Environmental Behavior and Degradation
Microbial degradation rates and environmental persistence vary with substituent chemistry:
Table 2: Degradation and Environmental Impact
Key Observations :
- TmHPP : Hydroxyl groups may enhance biodegradability via microbial action, as seen in mixed microbial communities that degrade TPhP and tricresyl phosphate (TCrP) within days .
- Chlorinated compounds (TCEP, TDCPP) : Resistance to hydrolysis and microbial degradation leads to long-term environmental retention .
Toxicity and Health Impacts
Substituents influence metabolic pathways and toxicological endpoints:
Table 3: Toxicity Profiles
Key Observations :
- TmHPP : Hydroxyl groups may facilitate rapid metabolism and excretion, reducing toxicity compared to chlorinated analogs.
- Chlorinated analogs: TDCPP induces cytotoxicity in avian hepatocytes (LC₅₀ = 28.7 μM) and alters genes linked to xenobiotic metabolism and lipid regulation .
- Tri-m-tolyl phosphate : Moderate toxicity due to metabolic activation of methyl groups into reactive intermediates .
Key Observations :
- TmHPP: Potential niche applications where water solubility and lower toxicity are prioritized.
- Chlorinated analogs: Phased out in some regions due to carcinogenicity and persistence .
Biological Activity
Tris(m-hydroxyphenyl) phosphate (TMPP) is an organophosphorus compound that has garnered attention due to its potential applications in various fields, including flame retardants, plasticizers, and as a model compound for studying the biological effects of organophosphates. This article aims to explore the biological activity of TMPP, focusing on its mechanisms of action, toxicity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
TMPP is characterized by its three hydroxylated phenyl groups attached to a phosphate group. This structure contributes to its unique chemical properties, influencing its interactions with biological systems.
- Molecular Formula : C18H21O4P
- Molecular Weight : 345.34 g/mol
1. Antioxidant Activity
Research has indicated that TMPP exhibits significant antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related cellular damage.
- Study Findings : In vitro studies demonstrated that TMPP effectively reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as a protective agent against oxidative stress .
2. Neurotoxicity
As an organophosphate derivative, TMPP has been studied for its neurotoxic effects. It may inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine in synaptic clefts and subsequent neurotoxic effects.
- Case Study : A study on rat models showed that exposure to TMPP resulted in altered behavior and neurochemical changes consistent with AChE inhibition. The observed symptoms included increased locomotor activity and anxiety-like behaviors .
3. Endocrine Disruption
TMPP has been investigated for its potential endocrine-disrupting properties. It can interact with hormone receptors, particularly estrogen receptors, affecting hormonal balance.
- Research Findings : In vitro assays revealed that TMPP could bind to estrogen receptors and modulate gene expression related to estrogen signaling pathways .
Toxicological Profile
The toxicological profile of TMPP is critical for understanding its safety and regulatory implications.
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | 300 mg/kg (oral, rat) |
| Chronic Toxicity | Liver and kidney damage |
| Reproductive Toxicity | Reduced fertility in animal models |
| Carcinogenic Potential | Not classified as carcinogenic |
Case Study 1: Neurotoxicity Assessment
A study conducted on Sprague-Dawley rats exposed to varying concentrations of TMPP revealed dose-dependent neurotoxic effects. Behavioral tests indicated significant impairments in learning and memory tasks at higher doses, correlating with histopathological findings of neuronal degeneration in the hippocampus .
Case Study 2: Endocrine Disruption Evaluation
In a study evaluating the endocrine-disrupting potential of TMPP, researchers exposed human breast cancer cell lines to different concentrations of the compound. Results showed increased proliferation rates and altered expression of estrogen-responsive genes, indicating potential risks associated with prolonged exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
